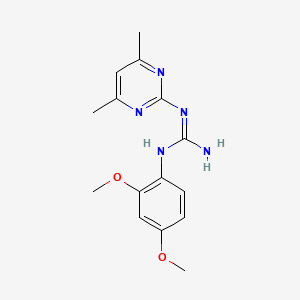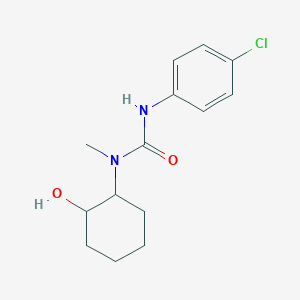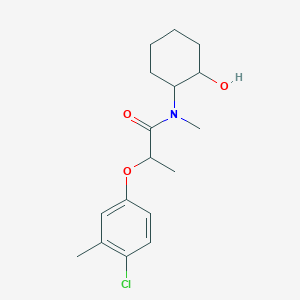
N-(4-sec-butylphenyl)-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-sec-butylphenyl)-2-iodobenzamide, commonly known as SPECT radiotracer [123I]IBZM, is a chemical compound used in medical imaging to study dopamine receptors in the brain. The compound is synthesized using a multi-step process and has been extensively studied for its potential applications in various fields of scientific research.
作用機序
[123I]IBZM binds to dopamine receptors in the brain, specifically the D2 and D3 subtypes. The compound has a high affinity for these receptors, which allows it to be used as a radiotracer in SPECT imaging. The binding of [123I]IBZM to dopamine receptors can be used to measure the density and distribution of these receptors in the brain.
Biochemical and Physiological Effects
[123I]IBZM has no known biochemical or physiological effects in the body. The compound is used solely as a radiotracer in medical imaging and has no therapeutic properties.
実験室実験の利点と制限
One of the main advantages of using [123I]IBZM in lab experiments is its high affinity for dopamine receptors. This allows researchers to study the distribution and density of these receptors in the brain with high accuracy. However, there are some limitations to using [123I]IBZM in lab experiments. The compound has a short half-life, which means that it must be used soon after it is synthesized. Additionally, the radiolabeling process can be complex and time-consuming, which can limit the amount of [123I]IBZM that can be synthesized for use in experiments.
将来の方向性
There are several future directions for research involving [123I]IBZM. One potential area of research is the use of the compound in studying neurological disorders such as Parkinson's disease and schizophrenia. The distribution and density of dopamine receptors in the brain are known to be altered in these disorders, and [123I]IBZM could be used to study these changes in more detail. Additionally, there is potential for [123I]IBZM to be used in the development of new drugs that target dopamine receptors in the brain. By studying the binding of [123I]IBZM to these receptors, researchers could identify new compounds that have a high affinity for dopamine receptors and could be used in the treatment of neurological disorders.
合成法
The synthesis of [123I]IBZM involves several steps, including the preparation of the precursor molecule and the radiolabeling of the compound with iodine-123. The precursor molecule is first synthesized using a reaction between 4-sec-butylphenylacetic acid and 2-iodobenzoyl chloride. The resulting intermediate is then converted to [123I]IBZM using a radioiodination reaction. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure sample of [123I]IBZM.
科学的研究の応用
[123I]IBZM has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of [123I]IBZM is in medical imaging, where it is used to study dopamine receptors in the brain. The compound binds to dopamine receptors and can be visualized using single-photon emission computed tomography (SPECT) imaging. This allows researchers to study the distribution and density of dopamine receptors in the brain, which can provide valuable insights into various neurological disorders.
特性
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO/c1-3-12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNNFYFXWHHJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B5290716.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5290730.png)

![N-[3-(4-fluorophenyl)propyl]cyclopentanecarboxamide](/img/structure/B5290746.png)
![3-methyl-N-{2-[1-(3,3,3-trifluoropropyl)piperidin-3-yl]ethyl}but-2-enamide](/img/structure/B5290750.png)

![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B5290763.png)
![[3-ethyl-1-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]methanol](/img/structure/B5290766.png)
![2-morpholin-4-yl-N-[(2-phenoxypyridin-3-yl)methyl]butanamide](/img/structure/B5290767.png)

![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5290776.png)
![5-(4-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5290783.png)
![N~3~-[(benzylamino)sulfonyl]-N~1~-(2-fluoro-4-methylphenyl)-beta-alaninamide](/img/structure/B5290789.png)
